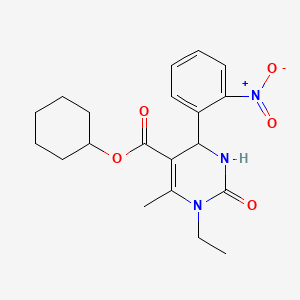

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-nitrophenyl substituent at the 4-position, a cyclohexyl ester group at the 5-position, and ethyl/methyl substituents on the pyrimidine ring. Below, we compare its structural, crystallographic, and synthetic features with analogous compounds.

Properties

IUPAC Name |

cyclohexyl 3-ethyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-3-22-13(2)17(19(24)28-14-9-5-4-6-10-14)18(21-20(22)25)15-11-7-8-12-16(15)23(26)27/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXSPGQVDSUOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386606 | |

| Record name | ST015078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5757-62-0 | |

| Record name | ST015078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Cyclohexyl and Ethyl Substituents: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

Use of Catalysts: Catalysts can be employed to increase the reaction rate and selectivity.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of new functional groups on the aromatic ring.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, such compounds may:

Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

Bind to Receptors: Modulate receptor activity to produce a physiological response.

Affect Cellular Processes: Influence cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The target compound’s nitro group at the 2-position of the phenyl ring distinguishes it from analogs with substituents at other positions (Table 1). For example:

- Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a 4-methylphenyl group, which is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.

- 2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has a 3-nitrophenyl substituent, altering steric and electronic effects compared to the 2-nitro derivative.

Table 1: Substituent Comparison

Crystallographic and Conformational Analysis

Ring Puckering and Dihedral Angles

- The pyrimidine ring in the target compound is expected to adopt a flattened boat conformation , as seen in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... (), where the central pyrimidine ring deviates by 0.224 Å from planarity .

- Substituents influence dihedral angles between aromatic rings. For instance, Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo... () exhibits a dihedral angle of 80.94° between the pyrimidine and benzene rings due to steric effects from trifluoromethyl groups . The 2-nitrophenyl group in the target compound may induce similar distortions.

Table 2: Crystallographic Parameters

*Predicted based on analogous structures.

Hydrogen Bonding and Supramolecular Assembly

The target compound’s 2-oxo group and ester carbonyl are likely to participate in hydrogen bonds, as observed in:

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo... (), where thioxo and hydroxyl groups form bifurcated C–H···S/O bonds .

- Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl... (), which exhibits O–H···O and N–H···O bonds stabilizing crystal packing .

The 2-nitro group may further enhance hydrogen-bonding networks through nitro···H–C interactions, similar to nitrophenyl derivatives in and .

Key Research Findings

Substituent Position Matters : The 2-nitro group in the target compound may confer distinct electronic effects compared to 3- or 4-substituted analogs, influencing reactivity and binding interactions.

Conformational Flexibility : Puckered pyrimidine rings enable adaptability in molecular recognition, critical for pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.